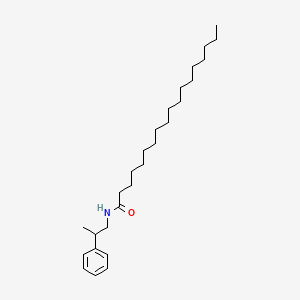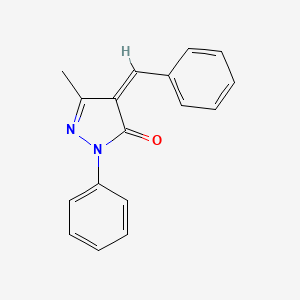![molecular formula C19H18ClN5O6 B15020410 (3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide](/img/structure/B15020410.png)
(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a dinitrophenyl group, and an acetamido-imino moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the chlorination of 2-methylphenyl, followed by the introduction of the dinitrophenyl group through a nitration reaction. The final step involves the formation of the acetamido-imino moiety under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often using catalysts and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of (3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allylamine: An organic compound with a similar amine group but different functional groups and applications.
2-Thiophenemethylamine: Another compound with an amine group, used in different chemical contexts.
Uniqueness
(3E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H18ClN5O6 |
|---|---|
Molekulargewicht |
447.8 g/mol |
IUPAC-Name |
(3E)-N-(5-chloro-2-methylphenyl)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C19H18ClN5O6/c1-11-3-5-14(20)9-16(11)21-18(26)7-12(2)22-23-19(27)8-13-4-6-15(24(28)29)10-17(13)25(30)31/h3-6,9-10H,7-8H2,1-2H3,(H,21,26)(H,23,27)/b22-12+ |
InChI-Schlüssel |
QEZPGJJMYHKZIX-WSDLNYQXSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C/C(=N/NC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(=NNC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide](/img/structure/B15020338.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15020340.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B15020342.png)
![4-(1,3-benzothiazol-2-yl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}aniline](/img/structure/B15020343.png)
![4-Bromo-2-[(E)-[(4-{4-[(E)-[(2-chlorophenyl)methylidene]amino]benzenesulfonyl}phenyl)imino]methyl]phenol](/img/structure/B15020348.png)

![N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B15020355.png)
![2-ethoxy-5-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15020357.png)
![bis(4-{(E)-[(4-methylphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B15020360.png)

![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15020390.png)
![N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis(4-nitrobenzamide)](/img/structure/B15020395.png)
![ethyl 6-ethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15020397.png)

